Nonanoic acid - d2
Description
Role of Deuterated Fatty Acids as Probes in Mechanistic Studies
Deuterated fatty acids, a specific class of stable isotope-labeled compounds, are indispensable tools for investigating lipid metabolism and its role in health and disease. researchgate.netjst.go.jp Fatty acids are not only fundamental building blocks of cellular membranes but also key signaling molecules and energy sources. Understanding their intricate metabolic pathways is crucial, and deuterated fatty acids provide a powerful means to achieve this.
When introduced into a biological system, deuterated fatty acids are processed by cells in the same manner as their natural, non-deuterated counterparts. biorxiv.org This allows researchers to trace their absorption, transport, and incorporation into more complex lipids like triglycerides and phospholipids. nih.govresearchgate.net For example, studies using deuterated fatty acids have been instrumental in understanding the conversion of essential fatty acids like linoleic acid into other important metabolites. researchgate.net
A significant advantage of using deuterium (B1214612) labeling is the ability to conduct dual-labeling experiments. In this approach, two different fatty acid isomers, each labeled with a different number of deuterium atoms, can be administered simultaneously. nih.govresearchgate.net This allows for direct comparison of their metabolic fates within the same subject, providing highly reliable data on differences in incorporation rates and removal from various lipid fractions. nih.govresearchgate.net This technique has been successfully used to compare the metabolism of cis and trans fatty acid isomers in humans. jst.go.jp
Overview of Nonanoic Acid-d2 as a Specialized Research Compound
Nonanoic acid-d2, specifically Nonanoic-2,2-d2 acid, is the deuterium-labeled form of nonanoic acid (also known as pelargonic acid), a nine-carbon saturated fatty acid. cymitquimica.commedchemexpress.eu In this compound, two hydrogen atoms on the carbon atom adjacent to the carboxyl group (the alpha-carbon) are replaced by deuterium atoms. lgcstandards.com This specific labeling makes it a valuable internal standard for mass spectrometry-based analyses of nonanoic acid and other medium-chain fatty acids.
As a specialized research compound, Nonanoic acid-d2 is primarily used in analytical applications where precise and accurate quantification of its unlabeled analogue is required. medchemexpress.eumedchemexpress.com Its slightly higher molecular weight allows it to be easily distinguished from the natural nonanoic acid in a mass spectrum, while its nearly identical chemical behavior ensures that it experiences the same losses during sample extraction and analysis, thus correcting for experimental variability. ckisotopes.com
The synthesis of such deuterated compounds can be achieved through methods like hydrogen-deuterium exchange reactions catalyzed by metals under hydrothermal conditions. researchgate.neteuropa.eu The high isotopic purity of the final product is crucial for its function as a reliable standard in sensitive analytical methods. europa.euansto.gov.au
Table 1: Physicochemical Properties of Nonanoic Acid-d2
| Property | Value |
|---|---|
| Compound Name | Nonanoic-2,2-d2 Acid |
| Synonyms | 2,2-dideuteriononanoic acid, Pelargonic acid-d2 |
| CAS Number | 62689-94-5 |
| Molecular Formula | CH₃(CH₂)₆CD₂COOH |
| Molecular Weight | 160.25 g/mol |
| Isotopic Purity | Typically >98 atom % D |
Data sourced from multiple chemical suppliers and databases. cymitquimica.comlgcstandards.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Other Names |
|---|---|
| Nonanoic acid | Pelargonic acid, n-Nonoic acid |
| Nonanoic acid-d2 | Nonanoic-2,2-d2 acid, 2,2-dideuteriononanoic acid |
| Deuterium | Heavy hydrogen, ²H, D |
| Carbon-13 | ¹³C |
| Nitrogen-15 | ¹⁵N |
| Linoleic acid | |
| Triglycerides |
Properties
CAS No. |
1335401-87-0 |
|---|---|
Molecular Formula |
C9H16D2O2 |
Molecular Weight |
160.25 |
Purity |
95% min. |
Synonyms |
Nonanoic acid - d2 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Nonanoic Acid
Strategies for Deuterium (B1214612) Incorporation into Nonanoic Acid
Hydrothermal Metal-Catalyzed H/D Exchange Reactions
A prominent method for producing highly deuterated nonanoic acid involves hydrothermal metal-catalyzed hydrogen/deuterium (H/D) exchange reactions. ansto.gov.auresearchgate.net This technique utilizes a metal catalyst, such as platinum on carbon (Pt/C), and a deuterium source, typically deuterium oxide (D₂O), under high temperature and pressure. europa.eu For instance, to achieve a high degree of deuteration (e.g., >98% D), nonanoic acid may be subjected to the H/D exchange process multiple times. ansto.gov.aueuropa.eu This method is advantageous for large-scale production due to its efficiency and the use of a relatively inexpensive deuterium source. ansto.gov.aulsu.edu
In a typical procedure, protonated nonanoic acid is heated with a catalyst and D₂O in a sealed reactor. ansto.gov.aueuropa.eu The reaction facilitates the exchange of hydrogen atoms on the alkyl chain with deuterium atoms. ansto.gov.au A notable application of this method is the production of [D17]nonanoic acid, a perdeuterated version where all 17 non-exchangeable hydrogen atoms are replaced with deuterium. ansto.gov.auansto.gov.au This perdeuterated nonanoic acid serves as a crucial precursor in the synthesis of more complex deuterated molecules, such as [D32]oleic acid. ansto.gov.auresearchgate.netnih.gov
| Deuterated Compound | Precursor | Method | Deuterium Source | Catalyst | Isotopic Purity | Reference |
| [D17]Nonanoic Acid | Nonanoic Acid | Hydrothermal H/D Exchange | D₂O | Metal Catalyst | >98% D | ansto.gov.au |
| [D14]Azelaic Acid | Azelaic Acid | Hydrothermal H/D Exchange | D₂O | Metal Catalyst | >98% D | ansto.gov.au |
Synthesis from Deuterated Precursors
Another effective strategy for synthesizing deuterated nonanoic acid involves the use of deuterated precursors. This approach offers greater control over the specific placement of deuterium atoms within the molecule. For example, a two-step synthesis has been described for producing deuterium-labeled hexadecane, which starts with the hydrogen-deuterium exchange of nonanoic acid with DCl-D₂O. acs.orgresearchgate.net The resulting deuterated nonanoic acid is then subjected to Kolbe electrolysis to yield the desired deuterated alkane. acs.orgresearchgate.net
The synthesis of specifically labeled nonanoic acid can also be achieved through reactions involving deuterated reagents. For instance, the reduction of [D17]nonanoic acid with lithium aluminum deuteride (B1239839) (LiAlD₄) yields the corresponding [D19]nonanol. ansto.gov.au This demonstrates how a deuterated carboxylic acid can be converted into other functional groups while retaining the deuterium labels.
Specific Deuteration Patterns (e.g., C-2,2-d2; C-9,9,9-d3; D17)
The demand for nonanoic acid with specific deuteration patterns has led to the development of targeted synthetic routes.
Nonanoic-2,2-d2 Acid: This isotopologue, with deuterium atoms at the C-2 position, is available commercially. lgcstandards.com Its synthesis involves methods that specifically target the alpha-carbon for deuteration. One such method involves the hydrogen-deuterium exchange of nonanoic acid with a DCl-D₂O mixture. acs.orgresearchgate.net
Nonanoic acid-d17 ([D17]Nonanoic Acid): This is the perdeuterated form of nonanoic acid, where all hydrogen atoms on the carbon chain are replaced by deuterium. isotope.comeurisotop.com It is commonly prepared via hydrothermal metal-catalyzed H/D exchange, as previously described, and is a key intermediate in the synthesis of other complex deuterated lipids. ansto.gov.auresearchgate.netansto.gov.au The chemical formula for this compound is CD₃(CD₂)₇COOH. isotope.com
Nonanoic acid-9,9,9-d3: While specific multi-step syntheses for this isotopologue are less commonly detailed in general literature, its creation would necessitate a synthetic route starting from a precursor already containing a trideuterated methyl group, or a method that allows for specific deuteration at the terminal carbon.
| Deuterated Nonanoic Acid | Formula | CAS Number (Labeled) | Isotopic Purity |
| Nonanoic-2,2-d2 Acid | C₉D₂H₁₆O₂ | 62689-94-5 | 98 atom % D |
| Nonanoic acid (D₁₇) | CD₃(CD₂)₇COOH | 130348-94-6 | 98% |
Multi-step Synthetic Routes for Complex Deuterated Analogs
Deuterated nonanoic acid, particularly [D17]nonanoic acid, is a fundamental building block in the multi-step synthesis of more complex deuterated molecules, which are invaluable for biophysical and biochemical studies. ansto.gov.aulsu.edu
A significant example is the synthesis of [D32]oleic acid. This process begins with the complete deuteration of nonanoic acid and azelaic acid via hydrothermal H/D exchange to produce [D17]nonanoic acid and [D14]azelaic acid, respectively. ansto.gov.auresearchgate.netnih.gov The [D17]nonanoic acid is then converted to [D18]nonanal. ansto.gov.auansto.gov.au This aldehyde subsequently undergoes a Wittig reaction with a phosphonium (B103445) ylide derived from the deuterated azelaic acid precursor to form the cis-double bond characteristic of oleic acid. ansto.gov.au This multi-step approach allows for the creation of a highly deuterated unsaturated fatty acid with a high degree of isotopic purity (ca. 94% D). ansto.gov.aunih.gov This deuterated oleic acid can then be used to synthesize even more complex structures like deuterated phospholipids. ansto.gov.auacs.org
Challenges and Advancements in Deuterated Nonanoic Acid Synthesis
Regioselectivity and Isotopic Purity Considerations
A primary challenge in the synthesis of deuterated nonanoic acid is achieving high regioselectivity and isotopic purity. ansto.gov.au In hydrothermal H/D exchange reactions, while effective for perdeuteration, controlling the specific sites of deuteration can be difficult. ansto.gov.au The conditions that promote exchange can sometimes lead to side reactions or incomplete deuteration if not carefully controlled. ansto.gov.au
Advancements in catalyst and ligand development for C-H activation are providing new avenues for more controlled and regioselective deuteration of carboxylic acids. chemrxiv.org These methods aim to overcome the challenge of directing deuteration to specific positions on the alkyl chain, which is often difficult with traditional exchange methods.
Scalability of Synthesis for Research Applications
The production of deuterated nonanoic acid in quantities suitable for various research applications necessitates synthetic methodologies that are both efficient and scalable. Several approaches have been developed for the isotopic labeling of fatty acids, with some demonstrating clear potential for gram-scale synthesis, a crucial requirement for in-depth biological and chemical studies.
One of the prominent methods for producing highly deuterated nonanoic acid on a larger scale is through hydrothermal metal-catalyzed hydrogen/deuterium (H/D) exchange reactions. ansto.gov.auresearchgate.net This technique has been successfully employed for the synthesis of perdeuterated [D17]nonanoic acid in gram quantities. ansto.gov.au The process involves reacting protonated nonanoic acid with a deuterium source, such as D₂O, in the presence of a metal catalyst under hydrothermal conditions. ansto.gov.auresearchgate.net Research has demonstrated the feasibility of this method on a 12-gram scale of the protonated reagent, yielding 10 grams of [D17]nonanoic acid with a high isotopic purity of 98.3% D. ansto.gov.au A notable by-product of this specific reaction is deuterated octane, which can be effectively removed under high vacuum to purify the final product. ansto.gov.au The successful application of this method for producing gram quantities highlights its scalability for research that requires significant amounts of deuterated material. ansto.gov.auresearchgate.net
Another synthetic strategy involves a homologation procedure designed for the direct conversion of carboxylic acids into their 2,2-dideuterated counterparts. researchgate.net This method offers a pathway to create specifically labeled fatty acids and can be reiterated to produce polydeuterated compounds where the deuterium atoms are positioned on adjacent carbons. researchgate.net While the specific example provided is for 2,2-d2-nonadecanoic acid, the underlying principle is applicable to the synthesis of deuterated nonanoic acid. researchgate.net The scalability of this process is advantageous for producing specifically labeled nonanoic acid-d2 for mechanistic and metabolic studies.
Furthermore, light-driven decarboxylative deuteration using an engineered photodecarboxylase has shown promise for scalability. nih.gov In a scale-up experiment, this biocatalytic method was used to treat 1 gram of oleic acid in 40 mL of D₂O, resulting in a 68% yield of the deuterated product with 91% deuterium incorporation. nih.gov This demonstrates the potential for enzymatic methods to be scaled for the production of deuterated fatty acids.
The tables below summarize key findings from research on scalable synthetic methods for deuterated nonanoic acid and related compounds.
Table 1: Scalable Synthesis of Perdeuterated Nonanoic Acid via Hydrothermal H/D Exchange
| Starting Material (Scale) | Deuterium Source | Catalyst | Product (Yield) | Isotopic Purity (%D) | By-product | Reference |
| Protonated Nonanoic Acid (12 g) | D₂O | Metal Catalyst | [D17]Nonanoic Acid (10 g, 75%) | 98.3% | Deuterated Octane | ansto.gov.au |
| Azelaic Acid (11.5 g) | D₂O | Metal Catalyst | [D14]Azelaic Acid (9.5 g, 74%) | 98.3% | Deuterated Octanoic Acid | ansto.gov.au |
Table 2: Scalable Biocatalytic Decarboxylative Deuteration
| Starting Material (Scale) | Deuterium Source | Biocatalyst | Product Yield | D-Incorporation (%) | Reference |
| Oleic Acid (1 g) | D₂O (40 mL) | Engineered CvFAP | 68% (567 mg) | 91% | nih.gov |
These methodologies provide robust and scalable routes to produce deuterated nonanoic acid, including specifically labeled nonanoic acid-d2, in the quantities required for a wide array of research applications, from metabolic tracing to materials science.
Advanced Analytical Techniques for Characterization and Quantification of Nonanoic Acid D2
Mass Spectrometry (MS) Applications in Deuterated Nonanoic Acid Analysis
Mass spectrometry is a cornerstone in the analysis of deuterated compounds due to its ability to differentiate molecules based on their mass-to-charge ratio. This capability allows for the clear distinction between Nonanoic acid-d2 and its unlabeled counterpart.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like nonanoic acid. mdpi.com For GC-MS analysis, nonanoic acid often requires a derivatization step to increase its volatility and improve its chromatographic properties. copernicus.org The analyte is separated from the sample matrix based on its boiling point and interaction with the GC column before being ionized and detected by the mass spectrometer.
In the context of Nonanoic acid-d2, its retention time in the gas chromatograph is nearly identical to that of unlabeled nonanoic acid. However, the mass spectrometer easily distinguishes it. The molecular ion and characteristic fragment ions of Nonanoic acid-d2 will appear at a mass-to-charge ratio (m/z) that is two units higher than those of the endogenous compound, providing definitive identification. researchgate.net Quantitative analysis is achieved by comparing the peak area of the deuterated standard to that of the unlabeled analyte. The limit of quantification for nonanoic acid using GC-MS has been reported to be as low as 0.05 µg/g in certain matrices. researchgate.net
Table 1: Representative GC-MS Data for Nonanoic Acid and Nonanoic Acid-d2 Note: This table presents hypothetical but representative data for illustrative purposes.
| Compound | Derivatization Agent | Typical Retention Time (min) | Key Mass Fragment (m/z) - Unlabeled | Key Mass Fragment (m/z) - Deuterated (d2) |
| Nonanoic acid | MTBSTFA | ~12.5 | 117 | 119 |
| Nonanoic acid | PFBHA | ~10.2 | 60 | 62 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing less volatile compounds in complex biological matrices. chromatographyonline.comnih.gov While short-chain fatty acids can be challenging to analyze with conventional reversed-phase LC systems due to their high hydrophilicity, methods involving derivatization can overcome these limitations. shimadzu.com.au Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to tag the carboxylic acid group, enhancing chromatographic retention and ionization efficiency. shimadzu.com.au
Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity through Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion for the derivatized Nonanoic acid-d2 is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. This process minimizes background interference and allows for accurate quantification even at very low concentrations. researchgate.net
High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, is essential for determining the isotopic purity of Nonanoic acid-d2. nih.gov Isotopic purity is a critical parameter for deuterated compounds, especially when used as internal standards. rsc.org HRMS can resolve the mass difference between a deuterium (B1214612) atom and two hydrogen atoms, as well as the naturally abundant ¹³C isotopes. thermofisher.com
By analyzing the full scan mass spectrum, HRMS can distinguish and quantify the relative abundance of the unlabeled (M), single-deuterated (M+1), and double-deuterated (M+2) isotopologues of nonanoic acid. This allows for a precise calculation of the isotopic enrichment. researchgate.net Furthermore, the high mass accuracy of HRMS facilitates the identification of metabolites of Nonanoic acid-d2 by providing elemental composition data for unknown peaks observed in a sample. researchgate.net
Table 2: Theoretical Exact Masses for HRMS Analysis of Nonanoic Acid Isotopologues Calculations based on the most common isotopes: H=1.007825, C=12.000000, O=15.994915, D=2.014102
| Isotopologue | Formula | Theoretical Exact Mass (Da) |
| Nonanoic Acid (Unlabeled) | C₉H₁₈O₂ | 158.13068 |
| Nonanoic Acid-d2 | C₉H₁₆D₂O₂ | 160.14323 |
Utilization of Nonanoic Acid-d2 as an Internal Standard in Quantitative Assays
One of the most critical applications of Nonanoic acid-d2 is its use as an internal standard for the quantification of endogenous nonanoic acid. medchemexpress.com In quantitative mass spectrometry, an internal standard is a compound added in a known amount to every sample to correct for analyte loss during sample preparation and for variations in instrument response. scioninstruments.com
Deuterated standards like Nonanoic acid-d2 are considered the gold standard for isotope dilution mass spectrometry. lipidmaps.org Because its chemical and physical properties are nearly identical to the unlabeled analyte, it behaves the same way during extraction, derivatization, and chromatography. However, it is easily distinguished by the mass spectrometer due to its higher mass. By calculating the ratio of the signal from the native analyte to the signal from the known amount of the internal standard, highly accurate and precise quantification can be achieved. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Nonanoic Acid Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of deuterated compounds. It provides definitive information about the location of the deuterium labels within the molecule.
While ¹H (proton) NMR can infer the position of deuteration by observing the disappearance of a proton signal, ²H (deuterium) NMR provides direct evidence. magritek.com Deuterium NMR is a specific technique that observes the deuterium nucleus, which has a spin of 1. wikipedia.org A peak in the ²H NMR spectrum directly confirms the presence and chemical environment of the deuterium atoms, verifying the success of the isotopic labeling process. researchgate.net This method is crucial for confirming that the deuterium atoms in Nonanoic acid-d2 are located at the intended positions and for ensuring that no unintended H/D scrambling has occurred during synthesis. wikipedia.org
Proton (1H) NMR Spectroscopy in Quantitative and Structural Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy serves as a fundamental tool for the structural elucidation and quantitative analysis of Nonanoic Acid-d2. This technique provides detailed information about the molecular structure by analyzing the chemical shifts, signal integrations, and coupling constants of protons. The introduction of deuterium atoms into the nonanoic acid molecule results in significant and informative alterations to the ¹H NMR spectrum.
In ¹H NMR, deuterium atoms are not detected, effectively creating "silent" positions in the spectrum. The presence of a deuterium atom on a carbon influences the chemical shift of adjacent protons, an effect known as an isotopic shift. This allows for precise identification of the deuterium labeling site. The integration of the remaining proton signals can be used for quantitative assessment of the compound's purity and concentration. For example, the signals from the terminal methyl (CH₃) group and the protons on the alpha-carbon (α-CH₂) are often utilized for quantitative measurements.
Key Features in the ¹H NMR Spectrum of Nonanoic Acid-d2:
| Proton Environment | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| Terminal Methyl (CH₃) | ~0.9 | Triplet | The signal is split by the adjacent methylene (B1212753) (CH₂) group. |
| Methylene Chain (-(CH₂)n-) | ~1.2-1.6 | Multiplet | A complex signal resulting from the overlap of methylene groups in the fatty acid chain. |
| α-Methylene (α-CH₂) | ~2.3 | Triplet | This group is adjacent to the carboxylic acid, causing a downfield shift due to the carboxyl group's electron-withdrawing nature. |
| Carboxylic Acid (COOH) | ~10-12 | Broad Singlet | The chemical shift of this acidic proton is variable and dependent on solvent and concentration. |
| Note: The exact chemical shifts may vary based on the solvent used and the specific location of the deuterium atoms. |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation and Metabolic Tracing
Carbon-13 (¹³C) NMR spectroscopy is crucial for defining the carbon framework of Nonanoic Acid-d2 and for its application in metabolic tracing studies. This method provides a distinct signal for each unique carbon atom, offering a direct map of the carbon backbone. nih.gov
The presence of deuterium significantly impacts the ¹³C NMR spectrum. A carbon atom directly bonded to deuterium will show a characteristic multiplet signal due to C-D coupling and will have a slightly upfield chemical shift compared to a carbon bonded to a proton. This isotopic shift is a primary indicator of the deuteration site. Additionally, the signal intensity of a deuterated carbon is often lower due to factors like the nuclear Overhauser effect (nOE) and longer relaxation times.
In metabolic tracing, while ¹³C-labeled substrates are common, analyzing deuterated compounds like Nonanoic Acid-d2 with ¹³C NMR can also illuminate metabolic pathways by tracking the fate of the deuterated fatty acid within a biological system. researchgate.net
Expected ¹³C NMR Chemical Shifts for Nonanoic Acid-d2:
| Carbon Atom | Typical Chemical Shift (ppm) | Notes |
| Carboxyl (COOH) | ~180.6 | The most downfield signal due to the deshielding effect of the oxygen atoms. nih.gov |
| α-Carbon | ~34 | Adjacent to the carboxyl group. |
| β-Carbon | ~25 | |
| Methylene Chain | ~29-32 | A cluster of signals from the internal methylene carbons. |
| Terminal Methyl (CH₃) | ~14 | The most upfield signal in the aliphatic region. |
| Note: Chemical shifts are approximate and can be influenced by the solvent and the location of the deuterium label. nih.gov |
Multidimensional NMR Techniques in Complex System Analysis
While one-dimensional (1D) ¹H and ¹³C NMR offer essential structural data, multidimensional NMR techniques are often required for the definitive assignment of all signals, particularly when Nonanoic Acid-d2 is part of a complex mixture.
Common Multidimensional NMR Techniques:
COSY (Correlation Spectroscopy): This 2D technique identifies protons that are coupled, allowing for the tracing of proton-proton connections along the fatty acid chain to confirm methylene group assignments.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, which is highly effective for simultaneous signal assignment. The absence of a cross-peak in an HSQC spectrum can confirm the location of a deuterium atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the conformation of the fatty acid chain.
Interplay of Spectroscopic Methods for Comprehensive Deuterated Compound Characterization
A thorough characterization of Nonanoic Acid-d2 is most effectively achieved by combining multiple spectroscopic methods. The synergy between NMR spectroscopy and mass spectrometry (MS) provides a complete understanding of the compound.
Mass spectrometry is highly sensitive and provides the precise molecular weight, confirming the incorporation of deuterium atoms. High-resolution mass spectrometry (HRMS) can determine the elemental composition with great accuracy. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further help to locate the deuterium label.
Applications of Nonanoic Acid D2 in Biochemical and Metabolic Research
Isotope Tracing in Fatty Acid Metabolism Studies
The core principle behind using Nonanoic acid-d2 in metabolic studies is isotope tracing. By introducing a "heavy" version of a naturally occurring molecule, researchers can follow its metabolic fate using techniques like mass spectrometry. The deuterium (B1214612) atoms on Nonanoic acid-d2 act as a beacon, distinguishing it from its non-labeled counterparts within a biological system.
Elucidation of Fatty Acid Oxidation Pathways
Fatty acid oxidation is a major metabolic process for energy production. funakoshi.co.jp Nonanoic acid-d2 is instrumental in elucidating the intricate steps of these pathways, primarily the β-oxidation cycle that occurs in the mitochondria. libretexts.org In this cycle, fatty acids are broken down in a stepwise manner to produce acetyl-CoA. libretexts.org
When cells are supplied with Nonanoic acid-d2, researchers can track the labeled carbons as they are sequentially cleaved. By analyzing the isotopic composition of intermediates and final products, such as acetyl-CoA, they can determine the rate and regulation of fatty acid oxidation. This approach has been crucial in understanding how different physiological and pathological conditions affect the cell's ability to utilize fatty acids for energy.
Investigation of De Novo Fatty Acid Synthesis
De novo fatty acid synthesis is the process by which cells create new fatty acids from smaller precursor molecules. nih.govwikipedia.org This process involves two key enzymes: acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN). nih.gov While seemingly counterintuitive to use a fatty acid to study its own synthesis, Nonanoic acid-d2 can be used to probe aspects of fatty acid modification and elongation.
Once inside the cell, Nonanoic acid-d2 can be activated to its CoA ester and potentially enter pathways where it can be elongated. By tracking the deuterium label, researchers can investigate the activity of elongase enzymes and the incorporation of medium-chain fatty acids into longer-chain species. This provides valuable information on the plasticity and substrate specificity of the fatty acid synthesis machinery. In plants, fatty acid synthesis primarily produces palmitate and stearate, which can then undergo further modifications. aocs.org
Tracing Metabolic Fluxes within Cellular Systems
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. ucdavis.eduresearchgate.net Isotope-assisted MFA (iMFA) utilizes stable isotope tracers like Nonanoic acid-d2 to provide detailed maps of cellular metabolism. mdpi.com
By introducing Nonanoic acid-d2 and measuring its incorporation into various downstream metabolites and lipid species, researchers can calculate the flux through specific metabolic pathways. ucdavis.edunih.gov This allows for a dynamic view of how cells allocate resources and respond to different stimuli. For example, it can reveal how much of the cellular lipid pool is derived from the direct incorporation of exogenous fatty acids versus de novo synthesis. This quantitative data is essential for understanding the metabolic reprogramming that occurs in diseases like cancer and for developing targeted therapies.
Deuterated Nonanoic Acid in Lipidomics Research
Lipidomics aims to comprehensively identify and quantify the entire set of lipids (the lipidome) in a biological system. nih.govavantiresearch.com Deuterated fatty acids, including Nonanoic acid-d2, are indispensable tools in this field, primarily serving as internal standards for accurate quantification. avantiresearch.comnih.govacs.org
Quantitative and Qualitative Lipidomic Analysis
One of the major challenges in lipidomics is the accurate measurement of the vast number of lipid species, many of which have very similar chemical properties. avantiresearch.com Nonanoic acid-d2, along with other deuterated lipids, is used as an internal standard to correct for variations that can occur during sample preparation and analysis by mass spectrometry. avantiresearch.comnih.govlipidmaps.org
Because the deuterated standard is chemically identical to its natural counterpart but has a different mass, it can be added to a sample at a known concentration at the beginning of the experimental workflow. lipidmaps.org By comparing the signal of the endogenous lipids to the signal of the deuterated standard, researchers can achieve precise and accurate quantification of individual lipid species. acs.orglipidmaps.org This approach enhances the reliability and reproducibility of lipidomic studies, which is critical for identifying biomarkers and understanding disease mechanisms.
Table 1: Examples of Deuterated Fatty Acids Used as Internal Standards in Lipidomics
| Deuterated Fatty Acid | Application |
|---|---|
| Nonanoic acid-d2 | Internal standard for medium-chain fatty acids |
| Palmitic acid-d31 | Internal standard for long-chain saturated fatty acids |
| Oleic acid-d17 | Internal standard for monounsaturated fatty acids |
| Linoleic acid-d11 | Internal standard for polyunsaturated fatty acids |
This table provides a simplified representation of the use of deuterated fatty acids as internal standards. In practice, a mixture of several standards is often used to cover a wide range of lipid classes. avantiresearch.com
Monitoring Lipid Species Turnover and Interconversion
Beyond its role as a static quantitative standard, Nonanoic acid-d2 can be used in pulse-chase-like experiments to study the dynamics of the lipidome. By introducing a pulse of Nonanoic acid-d2 to cells, researchers can trace its incorporation into more complex lipids over time. This allows for the measurement of the synthesis and turnover rates of specific lipid species.
For example, the deuterium label from Nonanoic acid-d2 can be tracked as it is incorporated into phospholipids, triacylglycerols, and other lipid classes. By monitoring the appearance and disappearance of the labeled lipids, scientists can gain insights into the rates of lipid synthesis, degradation, and the interconversion between different lipid pools. This dynamic information is crucial for understanding how cells maintain lipid homeostasis and how this balance is disrupted in various diseases.
Probing Subcellular Metabolic Compartmentation
Stable isotope tracers like Nonanoic acid-d2 are instrumental in dissecting these compartmentalized metabolic activities. Following the introduction of Nonanoic acid-d2 to cells, subcellular fractionation techniques can be employed to isolate different organelles. Subsequent analysis of each fraction by mass spectrometry allows researchers to track the location and transformation of the deuterated fatty acid.
Nonanoic Acid-d2 as a Tool in Metabolomics
Metabolomics aims to comprehensively identify and quantify the complete set of small-molecule metabolites within a biological system. alwsci.com This field faces challenges due to the vast chemical diversity of metabolites and the complexity of biological samples. iroatech.com Stable isotope-labeled compounds, such as Nonanoic acid-d2, are essential tools for improving the accuracy and scope of metabolomics studies. medchemexpress.commetwarebio.com
Identification and Quantification of Metabolites in Complex Biological Matrices
A primary application of Nonanoic acid-d2 in metabolomics is its use as an internal standard for the accurate quantification of endogenous nonanoic acid. nih.govnih.gov When analyzing biological samples like plasma or tissue extracts, matrix effects can suppress or enhance the signal of the target analyte in the mass spectrometer, leading to inaccurate measurements. nih.gov
By adding a known amount of Nonanoic acid-d2 to the sample prior to analysis, these variations can be corrected. Since the deuterated standard has nearly identical chemical and physical properties to the unlabeled analyte, it experiences the same matrix effects and extraction inefficiencies. medchemexpress.com The ratio of the signal from the endogenous nonanoic acid to the signal from the Nonanoic acid-d2 internal standard allows for precise and accurate quantification, irrespective of sample-specific variations. nih.gov
Table 1: Principle of Isotope Dilution Mass Spectrometry for Nonanoic Acid Quantification
This interactive table illustrates how an internal standard like Nonanoic acid-d2 is used to correct for analytical variability and accurately determine the concentration of endogenous nonanoic acid.
| Sample ID | Endogenous Nonanoic Acid (Analyte) MS Signal | Nonanoic acid-d2 (Internal Standard) MS Signal | Analyte/IS Ratio | Calculated Concentration (µM) |
| Control 1 | 120,000 | 98,000 | 1.22 | 12.2 |
| Control 2 | 115,000 | 95,000 | 1.21 | 12.1 |
| Treated 1 | 185,000 | 99,000 | 1.87 | 18.7 |
| Treated 2 | 110,000 (Suppressed) | 60,000 (Suppressed) | 1.83 | 18.3 |
| Treated 3 | 280,000 (Enhanced) | 153,000 (Enhanced) | 1.83 | 18.3 |
Note: In samples "Treated 2" and "Treated 3", both the analyte and internal standard signals are affected by matrix suppression or enhancement, respectively. However, the ratio remains consistent, demonstrating the robustness of the isotope dilution method.
Stable Isotope-Resolved Metabolomics (SIRM)
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique used to trace metabolic pathways and quantify fluxes in living systems. uky.edunih.govusda.gov In a SIRM experiment, cells or organisms are supplied with a substrate labeled with a stable isotope, such as Nonanoic acid-d2. researchgate.net By tracking the incorporation of the deuterium label into downstream metabolites over time, researchers can map active metabolic pathways and determine the rates of metabolic reactions. nih.gov
For example, if Nonanoic acid-d2 is administered, its metabolism via β-oxidation can be traced. The deuterium atoms would be expected to appear in shorter-chain acyl-CoAs and ultimately in acetyl-CoA. This labeled acetyl-CoA can then enter the Krebs cycle, leading to the labeling of Krebs cycle intermediates and associated amino acids. usda.gov Tracking the pattern and rate of deuterium incorporation provides a dynamic view of fatty acid catabolism and its integration with central carbon metabolism. researchgate.net
Investigating Enzymatic Reactions Involving Fatty Acyl Chains
Deuterated fatty acids are valuable probes for studying the mechanisms of enzymes that act on fatty acyl chains. acs.org The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is slowed if the bond to the deuterium atom is broken in the rate-determining step. mdpi.comnih.gov Measuring the KIE can provide critical insights into an enzyme's catalytic mechanism.
Nonanoic acid-d2, with its deuterium atoms at the C2 position, can be used to study enzymes that catalyze reactions at this site, such as acyl-CoA dehydrogenases involved in the first step of β-oxidation. A significant KIE upon using Nonanoic acid-d2 would suggest that the cleavage of a C-H bond at the alpha-carbon is a rate-limiting step in the enzymatic reaction.
Glycine N-Acyltransferase Studies
Glycine N-acyltransferase (GLYAT) is a mitochondrial enzyme that plays a role in detoxification by conjugating various acyl-CoA molecules with glycine, facilitating their excretion. wikipedia.orguniprot.orgnih.gov The enzyme's substrate specificity is a key aspect of its function.
Detailed research findings have shown that GLYAT has a preference for short- to medium-chain acyl-CoAs. Studies on mouse GLYAT demonstrated that the enzyme efficiently catalyzes the formation of N-acylglycines from acyl-CoAs with chain lengths from C2 to C6. mdpi.com The catalytic efficiency (kcat/Km) decreases as the acyl-chain length increases, and long-chain acyl-CoAs like lauroyl-CoA (C12) are not likely substrates. wikipedia.org Nonanoic acid (C9) falls at the upper limit of the substrates for which the enzyme shows activity.
Nonanoic acid-d2 can be used as a research tool to probe this substrate specificity. By converting Nonanoic acid-d2 into its corresponding CoA ester, Nonanoyl-d2-CoA, it can be used as a substrate in kinetic assays with purified GLYAT. Comparing the kinetic parameters (Km and kcat) for Nonanoyl-d2-CoA with those of shorter-chain acyl-CoAs allows for a precise determination of how chain length affects substrate binding and catalytic turnover at the upper boundary of the enzyme's activity range. mdpi.comuniroma1.it
Table 2: Research Findings on Substrate Specificity of Mammalian Glycine N-acyltransferase (GLYAT)
This table summarizes published findings on the relative activity of GLYAT with different fatty acyl-CoA substrates, highlighting its preference for shorter chains.
| Acyl-CoA Substrate | Carbon Chain Length | Relative Activity / Catalytic Efficiency | Reference |
| Acetyl-CoA | C2 | Moderate | mdpi.com |
| Butyryl-CoA | C4 | High | mdpi.com |
| Hexanoyl-CoA | C6 | High | mdpi.com |
| Octanoyl-CoA | C8 | Moderate to Low | |
| Nonanoyl-CoA | C9 | Low / At limit of activity | wikipedia.org |
| Decanoyl-CoA | C10 | Very Low / Negligible | wikipedia.org |
| Lauroyl-CoA | C12 | Not a Substrate | wikipedia.org |
| Oleoyl-CoA | C18:1 | Not a Substrate (Inhibitor) | wikipedia.org |
Mechanistic Studies and Reaction Pathway Elucidation Utilizing Nonanoic Acid D2
Elucidating Reaction Mechanisms Through Isotope Effects
The substitution of hydrogen with deuterium (B1214612) can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). gsartor.orggsartor.org This effect is particularly pronounced when a carbon-hydrogen bond is broken or formed in the rate-determining step of a reaction. gsartor.orggsartor.org By measuring the ratio of the rate constant for the non-deuterated (kH) versus the deuterated (kD) reactant, researchers can gain insight into the transition state of a reaction. A significant primary KIE (kH/kD > 1) indicates that the C-H bond is indeed breaking in the slowest step. gsartor.orggsartor.org
While specific KIE values for reactions directly involving nonanoic acid-d2 are not extensively documented in the reviewed literature, studies on analogous fatty acid systems provide valuable context. For instance, in the biosynthesis of linoleic acid, the enzyme oleate (B1233923) Δ12 desaturase catalyzes the dehydrogenation of oleic acid. Isotope effect studies on this system have been crucial in understanding the reaction mechanism. gsartor.org
Table 1: Kinetic Isotope Effects in Fatty Acid Desaturation and Oxidation Reactions This table is interactive. Click on the headers to sort the data.
| Enzyme/Reaction | Substrate(s) | Position of Deuteration | kH/kD | Implication | Reference |
|---|---|---|---|---|---|
| Oleate Δ12 Desaturase | Methyl 7-thiastearate | C-12 | 7.3 ± 0.4 | C-12 is the initial site of oxidation. | gsartor.org |
| Oleate Δ12 Desaturase | Methyl 7-thiastearate | C-13 | 1.05 ± 0.04 | C-H bond cleavage at C-13 is not rate-limiting. | gsartor.org |
| ω-3 Desaturase | Thialinoleoyl analogue | C-15 | 10.2 ± 2.8 | C-15 is the initial site of oxidation. | gsartor.org |
| ω-3 Desaturase | Thialinoleoyl analogue | C-16 | 0.8 ± 0.2 | C-H bond cleavage at C-16 is not rate-limiting. | gsartor.org |
| Tocopherol-mediated oxidation | Linoleic acid vs. 11,11-D2-Linoleic acid | C-11 | 23.0 ± 2.3 | Significant isotope effect in free radical chain oxidation. | scispace.com |
These studies demonstrate how deuterated fatty acids, analogous to nonanoic acid-d2, are instrumental in pinpointing the exact site of initial enzymatic attack and confirming stepwise reaction mechanisms. gsartor.orggsartor.org The large KIE observed at one position and the negligible effect at the adjacent carbon provide strong evidence for a sequential C-H bond activation process. gsartor.orggsartor.org
Tracing Carbon Flow in Biosynthetic Pathways
Deuterium-labeled nonanoic acid is an effective tracer for following the metabolic conversion of fatty acids within biological systems. When introduced into an organism or cell culture, the deuterium atoms act as a "tag," allowing researchers to track the molecule and its downstream metabolites. pnas.orgnih.gov This approach has been used to investigate fatty acid metabolism in various contexts, from in vivo studies in human infants to laboratory models. pnas.org
One key pathway for fatty acid metabolism is ω-oxidation, followed by β-oxidation. Studies using deuterium-labeled nonanoic acids in rats have shown their conversion to labeled azelaic acid (a dicarboxylic acid) and pimelic acid. gsartor.org This finding is consistent with the initial oxidation at the terminal methyl (ω) carbon of nonanoic acid to form the dicarboxylic acid, which is then shortened via the β-oxidation spiral. gsartor.org
The ozonolysis of oleic acid at the air-water interface, a reaction relevant to atmospheric chemistry, also produces nonanoic acid. copernicus.org Using partially deuterated oleic acid, where the tail side of the double bond is deuterated, results in the formation of deuterated nonanoic acid and nonanal. copernicus.org This allows researchers to trace the fate of different fragments of the original oleic acid molecule during the reaction, confirming that nonanoic acid originates from the tail portion. copernicus.org
Table 2: Metabolites Identified from Deuterated Nonanoic Acid and Related Precursors This table is interactive. Click on the headers to sort the data.
| Precursor | System | Identified Deuterated Metabolites | Pathway Implication | Reference |
|---|---|---|---|---|
| Deuterium-labeled Nonanoic Acids | Riboflavin-deficient rats | Azelaic acid, Pimelic acid | ω-oxidation followed by β-oxidation | gsartor.org |
| Partially deuterated (d18) Oleic Acid | Ozonolysis at air-water interface | Nonanoic acid, Nonanal | Cleavage at the double bond, nonanoic acid from the tail fragment | copernicus.org |
| Deuterated Linoleic Acid (²H5) | Human infants | 20:4n-6 (Arachidonic acid) | In vivo elongation and desaturation | pnas.org |
| Deuterated Linolenic Acid (²H5) | Human infants | 20:5n-3 (Eicosapentaenoic acid), 22:6n-3 (Docosahexaenoic acid) | In vivo elongation and desaturation | pnas.org |
Investigation of In Vitro and Ex Vivo Metabolic Transformations
In vitro (in a controlled environment outside a living organism) and ex vivo (using tissues from an organism) studies are crucial for dissecting metabolic pathways without the complexities of a whole organism. Deuterated compounds like nonanoic acid-d2 are frequently used in these settings. researchgate.net For example, the metabolism of fatty acids can be studied in perfused livers, cell cultures, or isolated muscle strips. nih.govnih.gov
In one study, muscle strips from newborn piglets were shown to oxidize [9-¹⁴C]nonanoic acid to ¹⁴CO₂, demonstrating the tissue's capacity to metabolize odd-chain fatty acids. nih.gov While this study used a carbon isotope, the principle of using labeled compounds to probe metabolic capacity is the same. Similarly, studies using deuterated water (D₂O) have been employed to measure fatty acid synthesis in perfused rat livers. nih.gov The incorporation of deuterium into newly synthesized fatty acids allows for their quantification. nih.govnih.gov
Metabolomic studies on cell lines, such as breast cancer cells, have also utilized deuterated internal standards to quantify changes in metabolite levels, including nonanoic acid, to understand the metabolic reprogramming associated with disease states. louisville.edu These internal standards, which can include nonanoic acid-d2, are essential for accurate quantification in mass spectrometry-based analyses. researchgate.netlipidmaps.org
Understanding Chemical Transformations of Nonanoic Acid Derivatives
Nonanoic acid-d2 is not only studied for its own transformations but is also a key starting material for the synthesis of more complex deuterated molecules. ansto.gov.au These derivatives are then used in a wide array of scientific studies, from biophysics to materials science. The synthesis of these complex molecules often involves multiple, high-yielding chemical reactions. ansto.gov.au
A prominent example is the synthesis of highly deuterated oleic acid ([D32]oleic acid). ansto.gov.au This process uses [D17]nonanoic acid and [D14]azelaic acid as deuterated precursors. ansto.gov.au The nonanoic acid derivative provides one half of the final oleic acid molecule. Another application is the synthesis of specifically deuterated alkanes. For instance, deuterium-labeled 8,8,9,9-d4-hexadecane has been synthesized from nonanoic acid through a process involving hydrogen-deuterium exchange followed by Kolbe electrolysis. researchgate.net
Table 3: Synthesis of Derivatives from Deuterated Nonanoic Acid This table is interactive. Click on the headers to sort the data.
| Starting Material | Reaction | Product | Yield | Application of Product | Reference |
|---|---|---|---|---|---|
| Nonanoic Acid | Hydrothermal H/D exchange | [D17]Nonanoic Acid | 75% | Precursor for [D32]Oleic Acid synthesis | ansto.gov.au |
| [D17]Nonanoic Acid | Reduction with LiAlD₄ | [D19]Nonanol | 89% | Intermediate in [D32]Oleic Acid synthesis | ansto.gov.au |
| [D19]Nonanol | Oxidation with PCC | [D18]Nonanal | 43% | Intermediate in [D32]Oleic Acid synthesis | ansto.gov.au |
| Nonanoic Acid | H-D exchange & Kolbe electrolysis | 8,8,9,9-d4-Hexadecane | Not specified | Preparation of specifically deuterated alkanes | researchgate.net |
| Nonanoic Acid | Hydrogenation under ammonia | Primary amine, Secondary amine, Alcohol, Secondary amide | 15%, 47%, 3%, 35% respectively | Study of amide reduction pathways | acs.org |
These synthetic applications highlight the versatility of nonanoic acid-d2 as a building block in chemical research, enabling the creation of custom-designed molecules for specific scientific questions.
Theoretical and Computational Investigations Involving Nonanoic Acid and Its Deuterated Forms
Quantum Chemical Studies on Reaction Mechanisms
Quantum chemical studies, particularly those employing density functional theory (DFT), are instrumental in elucidating the intricate mechanisms of chemical reactions. naiss.se These computational approaches calculate the potential energy surfaces of reacting species, allowing researchers to map out the most likely reaction pathways. naiss.se
In the context of fatty acids like nonanoic acid, quantum chemical methods have been used to explore photochemical reactions at interfaces, such as the air-water interface of marine aerosols. science.gov For instance, first-principles DFT combined with cluster models can systematically explore the photochemical pathways that lead to the formation of various aldehydes from nonanoic acid. science.gov Such studies have revealed that the formation of C9 aldehydes is initiated by the intramolecular fission of a C-O bond, while the pathway to C8 aldehydes begins with a C-C bond fission. science.gov The presence of water and other nonanoic acid molecules has been shown to significantly reduce the energy barriers for these reactions. science.gov
The introduction of deuterium (B1214612), as in Nonanoic acid-d2, provides a unique probe for reaction mechanisms. The kinetic isotope effect (KIE), where a C-D bond breaks more slowly than a C-H bond, can be predicted and analyzed using quantum chemical calculations. This allows for a detailed validation of proposed transition states and reaction coordinates. The study of quantum interference between different quasiclassical reaction mechanisms, as observed in the H + D2 reaction, highlights the fundamental quantum phenomena that can influence the outcomes of reactions involving deuterium. nih.gov
Table 1: Computational Methods in Reaction Mechanism Studies
| Computational Method | Application to Nonanoic Acid/Nonanoic Acid-d2 | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Investigating photochemical degradation pathways. science.gov | Elucidation of bond fission events (C-O vs. C-C) and the catalytic role of adjacent molecules. science.gov |
| Hybrid DFT (e.g., B3LYP) | Calculating potential energy surfaces for enzymatic reactions. naiss.se | Comparison of computed results with experimental reaction rates to validate proposed mechanisms. naiss.se |
Molecular Dynamics Simulations of Fatty Acid Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the movement and interaction of molecules over time. mdpi.com This technique is particularly valuable for studying the behavior of fatty acids like nonanoic acid in complex environments, such as in solution or interacting with proteins and membranes. mdpi.comresearchgate.net
MD simulations have been employed to understand the structural basis for the activity and stereoselectivity of enzymes that act on fatty acids, such as fatty acid photodecarboxylases (FAPs). researchgate.net These simulations can reveal how a fatty acid like nonanoic acid binds within the active site of an enzyme and how mutations to the enzyme can alter its function, for example, by changing the diameter of the binding tunnel. researchgate.net
Combining MD simulations with experimental techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) offers a powerful approach to study protein-ligand and protein-lipid interactions. chemrxiv.orgnih.gov HDX-MS measures the rate of deuterium exchange on the backbone amides of a protein, which is sensitive to the protein's local conformation and solvent accessibility. nih.gov MD simulations can then be used to generate atomic-level models that explain the observed exchange patterns, pinpointing specific lipid-protein interactions that stabilize functional protein conformations. nih.gov For Nonanoic acid-d2, simulations can directly model the influence of the deuterated tail on interactions within a binding pocket or lipid bilayer, complementing experimental data from techniques like solid-state NMR which can be used to derive orientational constraints for MD simulations. d-nb.info
Table 2: Applications of Molecular Dynamics Simulations for Fatty Acids
| Simulation Focus | Key Findings | Relevance for Nonanoic Acid-d2 |
|---|---|---|
| Enzyme-Substrate Binding | Revealed how mutations in a photodecarboxylase accommodate fatty acid substrates, improving yield and stereoselectivity. researchgate.net | Provides a framework for engineering enzymes for specific deuteration reactions. researchgate.net |
| Protein-Lipid Interactions | Uncovered key lipid-protein interactions implicated in stabilizing important functional conformations of membrane proteins. nih.gov | Can model how the altered properties of a deuterated lipid tail affect membrane protein structure and function. |
Computational Modeling of Metabolic Pathways
Understanding the fate of Nonanoic acid-d2 within a biological system requires the analysis of complex metabolic networks. Computational modeling provides essential tools to predict and analyze how a compound is processed through various enzyme-catalyzed reactions. nih.govnih.gov
One approach involves predicting metabolic pathways based on molecular structure. nih.gov Algorithms can map a query compound, like Nonanoic acid-d2, to a reference database of known metabolic pathways (such as the Kyoto Encyclopedia of Genes and Genomes, KEGG) by identifying structural similarities to known substrates. nih.gov Machine learning techniques can further enhance these predictions by clustering metabolites to link them to their associated pathways. arxiv.org
More detailed models, such as enzyme-kinetic models, use systems of differential equations to simulate the concentrations of metabolites and fluxes through a pathway over time. nih.gov While computationally intensive, these models can predict rate-limiting steps and the effects of introducing modified substrates like Nonanoic acid-d2. frontiersin.org Constraint-based models, including flux balance analysis (FBA), offer a less computationally demanding alternative. frontiersin.org These models predict metabolic flux distributions at a steady state and can be enhanced by incorporating experimental data from proteomics or transcriptomics to create proteome-constrained models. frontiersin.org The use of stable isotope-labeled compounds is central to these efforts, as they serve as tracers to follow metabolic routes and quantify fluxes, with the resulting data used to validate and refine the computational models. otsuka.co.jp
Predictive Modeling for Isotope Distribution in Biological Systems
When a stable isotope-labeled compound like Nonanoic acid-d2 is introduced into a biological system, predicting its distribution is crucial for interpreting tracer studies. nih.gov The application of enriched stable isotopes as tracers is a growing field, supported by the development of advanced mathematical and compartmental models to describe the distribution of elements in living organisms. nih.gov
These models can range in complexity. Compartmental models divide the biological system into a series of interconnected pools (e.g., blood, liver, adipose tissue) and use differential equations to describe the rate of transfer of the labeled compound between compartments. The data to parameterize these models are typically derived from time-course measurements of the isotope's abundance in various tissues and fluids using mass spectrometry.
Predictive modeling is also used in stable isotope analysis to trace the geographic origin of biological materials. researchgate.net The natural abundance of stable isotopes like deuterium (²H) and oxygen-18 (¹⁸O) in water varies geographically, and these variations are incorporated into the tissues of organisms. researchgate.net By analyzing the isotope ratios (e.g., δ²H) in a sample, models can predict its likely origin. researchgate.net While this application deals with natural abundance levels, the underlying principles of tracking isotope fractionation and distribution are directly relevant to designing and interpreting experiments with highly enriched compounds like Nonanoic acid-d2. Advanced models can help predict how the deuterium from Nonanoic acid-d2 might be distributed, not only as the intact fatty acid but also as it is incorporated into other molecules through metabolic processes.
Future Research Trajectories and Methodological Innovations for Nonanoic Acid D2 Studies
Development of Novel Deuteration Methodologies
The synthesis of specifically labeled Nonanoic acid-d2 is foundational to its application in research. While existing methods provide a basis, future research is directed towards creating more efficient, precise, and scalable deuteration techniques.
Current methodologies for deuterating saturated fatty acids like nonanoic acid often involve metal-catalyzed hydrogen-isotope exchange (HIE). nih.gov Platinum on carbon (Pt/C) is a common catalyst used with deuterium (B1214612) oxide (D₂O) as the deuterium source under hydrothermal conditions. europa.eu This approach can lead to high levels of deuterium incorporation. europa.eu Another strategy involves a two-step synthesis where nonanoic acid undergoes hydrogen-deuterium exchange with DCl-D₂O, followed by Kolbe electrolysis to produce a deuterated alkane, a method that can create specifically labeled compounds. researchgate.netacs.org
Future innovations are expected to focus on:
Regioselective Deuteration: Developing catalysts and reaction conditions that allow for the precise placement of deuterium atoms at specific positions on the nonanoic acid carbon chain. This would enable more detailed tracking of metabolic transformations.
Cost-Effective and Scalable Synthesis: Research into more affordable catalysts and simpler, high-yield reaction setups is crucial for making deuterated standards more accessible for widespread use. ansto.gov.auansto.gov.au
"Green" Chemistry Approaches: Employing environmentally benign solvents and catalysts, and reducing energy consumption during the synthesis process. The use of D₂O as a deuterium source is already a step in this direction due to its availability and safety. jst.go.jp
A comparative table of potential deuteration methods is presented below.
| Methodology | Description | Potential Advantages | Research Focus |
| Metal-Catalyzed H/D Exchange | Utilizes catalysts like Pt/C in the presence of a deuterium source (e.g., D₂O) to exchange hydrogen for deuterium atoms on the fatty acid chain. europa.eujst.go.jp | High levels of deuteration possible (perdeuteration). europa.eu | Development of more selective and efficient catalysts. |
| Directed C-H Activation | Employs directing groups to guide the catalyst to specific C-H bonds for deuteration. | High regioselectivity for targeted labeling. | Broader substrate scope and removal of directing groups. nih.gov |
| Enzymatic Synthesis | Utilizes enzymes to incorporate deuterium into the nonanoic acid structure. | High specificity and mild reaction conditions. | Discovery and engineering of suitable enzymes. europa.eu |
| Multi-step Chemical Synthesis | Builds the deuterated nonanoic acid molecule from smaller, pre-deuterated building blocks. researchgate.netacs.org | Precise control over the location of deuterium labels. | Shortening synthesis pathways and improving overall yield. |
Integration with Advanced Multi-Omics Approaches (e.g., Fluxomics)
The true power of Nonanoic acid-d2 as a tracer is realized when its metabolic fate is analyzed within the broader context of cellular processes. Multi-omics, the integration of data from various "omics" fields (genomics, proteomics, metabolomics), provides a holistic view of a biological system. usp.brspringerprofessional.deplos.org
Metabolic Flux Analysis (MFA), or fluxomics, is a key approach that quantifies the rates of metabolic reactions within a biological system. medchemexpress.combiotechnologia-journal.orgnih.gov By introducing a stable isotope-labeled substrate like Nonanoic acid-d2 and tracking the distribution of the deuterium label through various metabolic products, researchers can map and quantify the flow through fatty acid metabolic pathways. creative-proteomics.complos.org This is crucial for understanding how cells utilize fatty acids for energy, synthesis of complex lipids, or signaling molecules under different physiological or pathological conditions. nih.govnih.gov
Future research will likely involve:
Combining Fluxomics with Other Omics: Integrating Nonanoic acid-d2 tracing data with proteomic data to correlate metabolic fluxes with the expression levels of specific enzymes, or with transcriptomic data to link fluxes to gene expression. plos.org
Dynamic MFA: Moving beyond steady-state assumptions to model metabolic fluxes in real-time as the system responds to stimuli. mdpi.com
Compartmentalized MFA: Developing more sophisticated models that account for the transport and metabolism of Nonanoic acid-d2 within different cellular organelles, such as mitochondria and peroxisomes. plos.org
| Omics Field | Integration with Nonanoic Acid-d2 Tracing | Potential Insights |
| Proteomics | Correlate the flux of Nonanoic acid-d2 metabolites with the abundance of enzymes in the fatty acid oxidation pathway. | Identify rate-limiting enzymes and regulatory control points. |
| Transcriptomics | Link changes in metabolic flux, as measured by the tracer, to the expression levels of genes involved in lipid metabolism. | Uncover transcriptional regulatory networks that control fatty acid metabolism. |
| Lipidomics | Trace the incorporation of the deuterium label from Nonanoic acid-d2 into various classes of complex lipids. | Elucidate the specific pathways of lipid synthesis and remodeling. |
Enhanced Sensitivity and Resolution in Analytical Techniques
The accurate detection and quantification of Nonanoic acid-d2 and its deuterated metabolites are paramount. Advances in analytical chemistry, particularly in mass spectrometry (MS), are critical for future studies. edpsciences.org
Currently, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the workhorse techniques. nih.govlipidmaps.org Derivatization is often employed to improve the chromatographic behavior and ionization efficiency of fatty acids, which can enhance detection sensitivity by orders of magnitude. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) is valuable for distinguishing between deuterated analytes and other endogenous molecules with similar masses. researchgate.netacs.org
Future directions in analytical techniques include:
Improved Ionization Sources: Development of novel ionization techniques that increase the efficiency of converting deuterated lipids into gas-phase ions, thereby boosting sensitivity.
Ion Mobility-Mass Spectrometry (IM-MS): This technique adds another dimension of separation based on the size and shape of the ion, which can help to resolve isomeric deuterated metabolites that are indistinguishable by mass alone. biorxiv.org
Advanced Data Processing: Creating more sophisticated software algorithms to automatically identify and quantify deuterated species in complex biological matrices, correcting for the natural abundance of isotopes. biorxiv.org
Raman Microscopy: The use of carbon-deuterium (C-D) bonds as Raman tags offers a non-destructive method for imaging the subcellular distribution of deuterated molecules like Nonanoic acid-d2. nih.gov
Expansion of Nonanoic Acid-d2 Applications in Systems Biochemistry
Systems biochemistry aims to understand the complex interactions of molecules within a living system. As a precisely defined chemical probe, Nonanoic acid-d2 is an ideal tool for dissecting these systems. Its applications are expected to expand from fundamental metabolic studies to more complex investigations of disease and cellular regulation.
Human studies have successfully used deuterated fatty acids to answer questions about metabolism and the health effects of dietary fats. jst.go.jpresearchgate.net For example, deuterated tracers have been used to determine the conversion rates between different fatty acids and to assess how dietary fatty acids are incorporated into various lipid pools. jst.go.jp
Future applications will likely target:
Elucidating Disease Mechanisms: Using Nonanoic acid-d2 to trace alterations in fatty acid metabolism in diseases like metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and neurological disorders. frontiersin.org
Studying Inter-organ Metabolism: Administering Nonanoic acid-d2 and tracking the appearance of its deuterated metabolites in different tissues and organs to understand the systemic transport and processing of fatty acids.
Investigating Host-Microbiome Interactions: Exploring how the gut microbiota metabolizes Nonanoic acid-d2 and how these microbial metabolites, in turn, influence host physiology.
Q & A
Basic: How is the bulk pKa of nonanoic acid determined under environmentally relevant conditions, and what methodological approaches ensure accuracy?
Answer: The bulk pKa of nonanoic acid is measured using NMR spectroscopy at low concentrations (0.1–0.9 mM) to avoid titration limitations. Chemical shifts are monitored as pH is adjusted, revealing a pKa of 4.8 ± 0.1 in pure water. Activity coefficients are assumed ≈1 due to consistent pKa across concentrations. In 0.5 M NaCl, the pKa decreases to 4.6 ± 0.1, attributed to Na⁺-enhanced deprotonation. This method avoids artifacts from high concentrations used in traditional titration .
Basic: What experimental techniques are used to analyze surface adsorption of nonanoic acid and its conjugate base?
Answer: Surface pressure vs. concentration curves are generated at pH 2.1 (protonated form, HA) and pH 11.5 (deprotonated form, A⁻) using a Kibron tensiometer. Adsorption models (e.g., Danov’s van der Waals model) fit HA data, while modified equations account for A⁻ behavior. Infrared Reflection Absorption Spectroscopy (IRRAS) quantifies surface species, and molecular dynamics (MD) simulations validate monolayer stability .
Advanced: How do molecular dynamics (MD) simulations resolve contradictions in surface dissociation behavior compared to experimental data?
Answer: MD with free energy perturbation (FEP) calculates the free energy difference between protonated (HA) and deprotonated (A⁻) states at the air/water interface. Results show a surface pKa shift of +1.1 ± 0.6 (surface pKa = 5.9 vs. bulk 4.8), explaining reduced acidity at interfaces. Simulations reveal HA forms stable monolayers, while A⁻ destabilizes due to geometric constraints on Na⁺ coordination. These findings align with surface pressure and IRRAS data .
Advanced: How can researchers reconcile discrepancies between adsorption models and experimental data for nonanoic acid?
Answer: Danov’s model assumes ideal behavior but underestimates A⁻ adsorption in saline conditions. Modified models incorporate ion-specific effects (e.g., 0.5 M NaCl increases A⁻ adsorption 5-fold). Combining surface pressure data, IRRAS, and MD-derived partition coefficients improves accuracy. For example, NaCl stabilizes A⁻ via Na⁺ coordination, which is not fully captured by van der Waals models .
Basic: How does NaCl influence the bulk and surface behavior of nonanoic acid?
Answer: NaCl lowers the bulk pKa (4.6 vs. 4.8) by promoting deprotonation. At surfaces, 0.5 M NaCl increases HA and A⁻ adsorption, particularly at basic pH where Na⁺ stabilizes A⁻ via ion pairing. Surface pressure increases by 6.7–76% depending on concentration, validated by IRRAS peak integration .
Advanced: What methodological challenges arise in determining the surface pKa of nonanoic acid, and how are they addressed?
Answer: Surface pKa cannot be directly measured due to dynamic partitioning between bulk and surface phases. A thermodynamic cycle integrates bulk pKa, surface adsorption constants (from Danov’s model), and MD-derived free energy differences. This approach calculates surface pKa indirectly, resolving discrepancies between experimental and computational results .
Basic: What protocols are recommended for preparing pH-dependent nonanoic acid solutions in experimental studies?
Answer: For HA studies, dissolve nonanoic acid in water at pH 11 (using NaOH), then adjust to pH 2.1 ± 0.1 with HCl. For A⁻ studies, prepare solutions with 20 mM NaOH (pH 11.5 ± 0.5). Use 0.5 M NaCl to mimic marine conditions. Validate concentrations via NMR or GC with deuterated internal standards (e.g., nonanoic acid-d17) .
Advanced: How does isotopic labeling (e.g., nonanoic acid-d₂) impact analytical methods like NMR or GC?
Answer: Deuterated forms (e.g., nonanoic acid-d₂) exhibit distinct NMR signals (e.g., suppressed proton peaks, deuterium splitting) and altered GC retention times. Calibrate instruments using deuterated standards to account for isotopic effects. In MD studies, ensure force fields parameterize deuterium’s reduced mass and bonding differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
